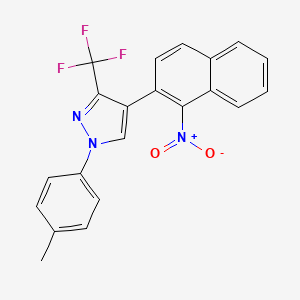
1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole, or as it is more commonly known, 4-MNP, is an organic compound of the pyrazole family. It has been studied extensively for its potential medical applications, including its uses in laboratory experiments and research. This article will provide an overview of the synthesis method of 4-MNP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and discuss potential future directions for research.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Research into variously substituted pyrazoloquinolines, closely related to the chemical structure of interest, has demonstrated potential applications in OLEDs. These materials, when used as emitting materials in OLED configurations, have shown to emit bright blue light, which indicates their utility in electronic display technologies. The electroluminescence, turn-on voltage, and external quantum efficiency of these materials can be influenced by their substitution patterns, suggesting a pathway for fine-tuning their optical properties for specific applications in OLEDs (Y. T. et al., 2001).
Fluorescence Studies
The emission and polarization spectra of pyrazoline derivatives, including those similar to the compound , have been studied for their potential applications as orientational probes in membrane studies. These compounds, with their inherent fluorescent properties, offer advantages over traditional probes by being less photolabile and suitable for use with intact cells, which could have significant implications for biological imaging and diagnostics (J. Eisinger, N. Boens, J. Flores, 1981).
Herbicidal Applications
Pyrazole derivatives have been identified as a novel class of chemistry with herbicidal effects. This research area has expanded to include pyrazolyl fluorotolyl ethers, where a trifluoromethyl group substitutes for a nitro group found in traditional herbicides, indicating their potential as pre-emergent herbicides for controlling narrowleaf weed species. The development of these compounds highlights the diverse agricultural applications of pyrazole-based compounds in enhancing crop protection strategies (R. Clark, 1996).
Antimicrobial Agents
A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. The results from this study indicate that these compounds display a broad spectrum of antimicrobial activities along with moderate to good anti-oxidant activities, suggesting their potential utility as antimicrobial agents in medical and environmental applications (Manjunatha Bhat et al., 2016).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c1-13-6-9-15(10-7-13)26-12-18(20(25-26)21(22,23)24)17-11-8-14-4-2-3-5-16(14)19(17)27(28)29/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNNHEOBMOKTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene](/img/structure/B2961914.png)
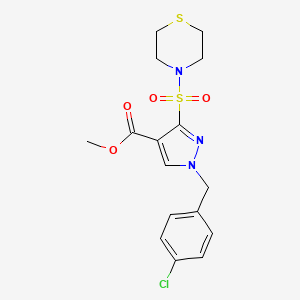

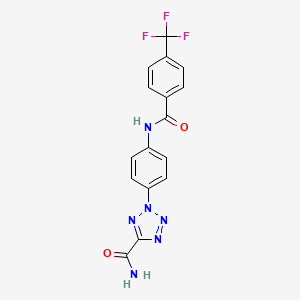
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2961922.png)
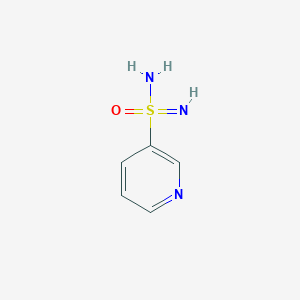
![1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2961924.png)
![4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2961926.png)
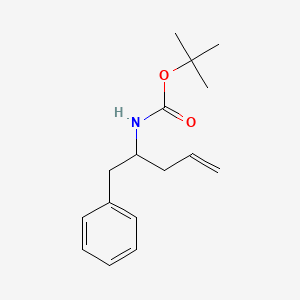
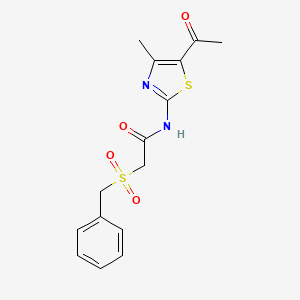


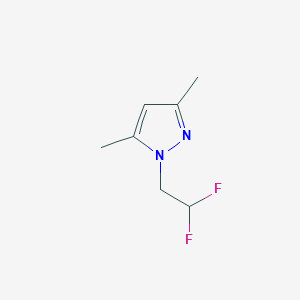
![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)